18-carboxy dinor Leukotriene B4

Leukotriene metabolism Hepatic biotransformation Lipid mediator catabolism

18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a β-oxidation metabolite of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4). It is an octadecatetraenedioic acid derived from the oxidative degradation of LTB4, specifically involving the removal of C19 and C20 with concomitant dioxygenation of C18.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
Cat. No. B10767800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-carboxy dinor Leukotriene B4
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
InChIInChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1
InChIKeyXWRIIHRGMKHPHN-BGPKIDSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4): A Defined β-Oxidation Metabolite Standard for Leukotriene Pathway Analysis


18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a β-oxidation metabolite of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4) [1]. It is an octadecatetraenedioic acid derived from the oxidative degradation of LTB4, specifically involving the removal of C19 and C20 with concomitant dioxygenation of C18 [2]. As a high-purity analytical standard, it serves as a critical reference material for the quantification and identification of LTB4 metabolic pathways in biological research, particularly in studies of hepatic metabolism and inflammatory processes [1].

Why LTB4 or 20-carboxy LTB4 Cannot Substitute for 18-carboxy dinor LTB4 in Analytical and Metabolic Studies


Generic substitution among LTB4 metabolites is scientifically invalid due to their distinct roles in the sequential catabolic pathway and divergent physicochemical properties. 18-carboxy dinor LTB4 is the terminal product of a specific β-oxidation step that follows initial ω-oxidation to 20-carboxy LTB4 [1]. Using a less defined metabolite or the parent LTB4 would not allow for the precise quantification of this downstream metabolic fate, which is essential for understanding the efficiency of the entire catabolic process [2]. Furthermore, 18-carboxy dinor LTB4 exhibits significantly reduced lipophilicity compared to its precursors, as evidenced by its shorter HPLC retention time, making it a distinct and non-interchangeable analytical target [1].

Quantitative Evidence Guide: Comparing 18-carboxy dinor LTB4 to its Metabolic Precursor 20-carboxy LTB4


Metabolic Pathway Distinction: β-Oxidation End-Product vs. ω-Oxidation Intermediate

18-carboxy dinor LTB4 is not merely another metabolite; it is the specific end-product of β-oxidation following the initial ω-oxidation of LTB4. In contrast, 20-carboxy LTB4 is an intermediate formed earlier in the pathway. This distinction was established in isolated rat hepatocyte studies where LTB4 was first metabolized to 20-hydroxy- and 20-carboxy-LTB4, followed by further β-oxidation to 18-carboxy-19,20-dinor-LTB4 [1]. The use of 20-carboxy LTB4 would only report on the first ω-oxidation step, whereas 18-carboxy dinor LTB4 quantifies the complete two-step catabolic process.

Leukotriene metabolism Hepatic biotransformation Lipid mediator catabolism

Relative Abundance in Metabolic Profiling: 18-carboxy dinor LTB4 Accounts for 16% of Recovered Metabolites

Quantitative metabolic profiling shows that 18-carboxy dinor LTB4 is a major, distinct product. In studies of LTB4 metabolism in isolated rat hepatocytes, 18-carboxy dinor LTB4 accounted for approximately 16% of the total recovered radioactivity, while its immediate precursor, 20-carboxy LTB4, represented about 45% [1]. This quantitative difference confirms that the two metabolites are not interchangeable; they appear in different amounts and reflect the activity of separate enzymatic steps. Using a standard for 20-carboxy LTB4 would overrepresent the abundance of that metabolite and completely miss the downstream 18-carboxy dinor LTB4 fraction.

HPLC analysis Metabolite quantification In vitro metabolism

Commercial Purity Specification: ≥97% Pure Analytical Standard for Precise Quantification

For procurement and experimental reliability, the defined purity of the commercial standard is paramount. 18-carboxy dinor LTB4 is supplied with a certified purity of ≥97% . While similar high purity is expected for other lipid standards like 20-carboxy LTB4, this specification is a verifiable, batch-specific guarantee for this compound that ensures its suitability for use as a quantitative analytical standard. In contrast, sourcing unverified or synthesized material in-house would introduce unknown impurities that compromise assay accuracy and reproducibility.

Analytical standard Quality control LC-MS/MS

Physicochemical Differentiation: Reduced Lipophilicity and Distinct Exact Mass

The structural change from 20-carboxy LTB4 to 18-carboxy dinor LTB4, involving the loss of two carbon atoms, results in quantifiable differences in physicochemical properties. The exact mass of 18-carboxy dinor LTB4 is 338.17294 Da, compared to 366.20424 Da for 20-carboxy LTB4 [1][2]. This difference is a primary identifier in mass spectrometry. Additionally, its reduced lipophilicity leads to a shorter HPLC retention time relative to 20-carboxy LTB4, a key characteristic for method development and peak identification [3]. These distinct analytical signatures make substitution impossible without fundamentally altering the separation and detection parameters of the assay.

HPLC retention time Lipophilicity Mass spectrometry

Procurement-Guided Applications for 18-carboxy dinor Leukotriene B4


Quantitative LC-MS/MS Analysis of Hepatic LTB4 Metabolism

This compound is essential for researchers developing or running LC-MS/MS methods to quantify the complete catabolic fate of LTB4 in hepatocytes or liver microsomes. As demonstrated, it is a distinct end-product with a unique mass (338.17294 Da) and retention time, and it constitutes a major portion (~16%) of the metabolite pool [1][2]. Its use as a certified analytical standard (≥97% purity) is mandatory for accurate calibration and peak assignment, enabling precise measurement of the β-oxidation pathway's activity .

Investigating the Impact of Xenobiotics or Disease on Lipid Mediator Catabolism

Studies investigating how compounds like ethanol or disease states alter LTB4 clearance require the ability to track the entire pathway. The production of 18-carboxy dinor LTB4 is specifically modulated by conditions that affect β-oxidation, distinct from the initial ω-oxidation step [1]. Quantifying this metabolite, which is 2.8-fold less abundant than 20-carboxy LTB4 under normal conditions, allows researchers to pinpoint whether an intervention affects the terminal β-oxidation phase of LTB4 metabolism, a level of detail not possible by measuring only upstream metabolites [1].

Biomarker Discovery and Validation in Inflammatory Disease Models

As a stable end-product of LTB4 catabolism, 18-carboxy dinor LTB4 is a candidate biomarker for systemic LTB4 production. Its distinct physicochemical properties, such as reduced lipophilicity compared to LTB4, facilitate its excretion and detection in biological fluids [1]. Researchers in biomarker discovery require a pure, well-characterized standard like this compound to develop and validate sensitive, specific ELISAs or targeted LC-MS assays for its quantification in complex matrices like urine or plasma, a process that is fundamentally different from assaying the parent LTB4 molecule.

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